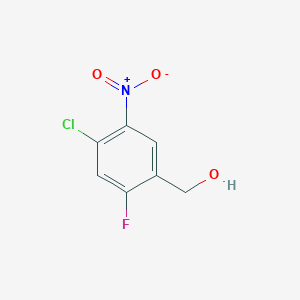
(4-Chloro-2-fluoro-5-nitrophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-2-fluoro-5-nitrophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a chloro, fluoro, and nitro group attached to a benzene ring, with a methanol group (-CH₂OH) as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-fluoro-5-nitrophenyl)methanol typically involves the following steps:
Nitration: The starting material, 4-chloro-2-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formylation: The amino group is converted to a formyl group using formic acid and acetic anhydride.
Reduction to Alcohol: Finally, the formyl group is reduced to a methanol group using a reducing agent like sodium borohydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: (4-Chloro-2-fluoro-5-nitrobenzoic acid)
Reduction: (4-Chloro-2-fluoro-5-aminophenyl)methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-2-fluoro-5-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Eigenschaften
Molekularformel |
C7H5ClFNO3 |
|---|---|
Molekulargewicht |
205.57 g/mol |
IUPAC-Name |
(4-chloro-2-fluoro-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H5ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-2,11H,3H2 |
InChI-Schlüssel |
NSMQAGDVCYZVOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B12863639.png)
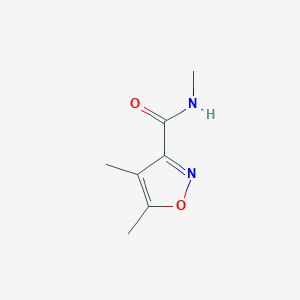

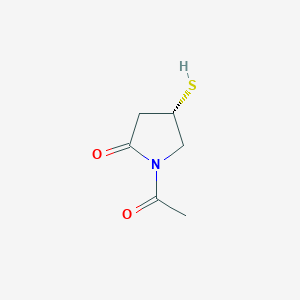
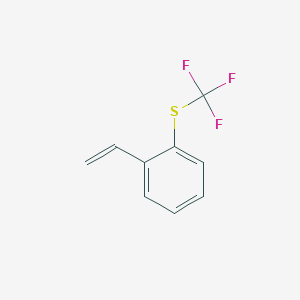

![3-(2-Acetylbenzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12863685.png)

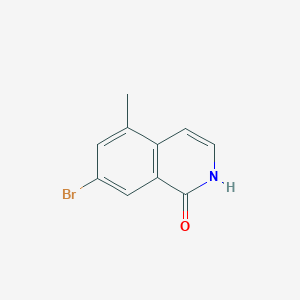
![2-Bromo-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12863696.png)
![2-(Methylthio)benzo[d]oxazole-6-acetonitrile](/img/structure/B12863718.png)
![2-Cyano-N-naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B12863731.png)
![4-Methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12863732.png)
